molecular formula C10H8F3NO3 B1427873 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid CAS No. 827029-20-9

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid

Cat. No.: B1427873
CAS No.: 827029-20-9
M. Wt: 247.17 g/mol
InChI Key: YYZDPRSUYSKOLW-UHFFFAOYSA-N
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Description

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid is a chemical compound with the molecular formula C₁₀H₈F₃NO₃ and a molecular weight of 247.17 g/mol . It is also known by its IUPAC name, 3-oxo-3-[4-(trifluoromethyl)phenyl]amino]propanoic acid . This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a propanoic acid backbone. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable acylating agent. One common method involves the use of acetic anhydride as the acylating agent, which reacts with 4-(trifluoromethyl)aniline under acidic conditions to form the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid is unique due to the presence of both the trifluoromethyl group and the propanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the propanoic acid moiety provides additional functionalization opportunities.

Properties

IUPAC Name

3-oxo-3-[4-(trifluoromethyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)6-1-3-7(4-2-6)14-8(15)5-9(16)17/h1-4H,5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZDPRSUYSKOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734353
Record name 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827029-20-9
Record name 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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